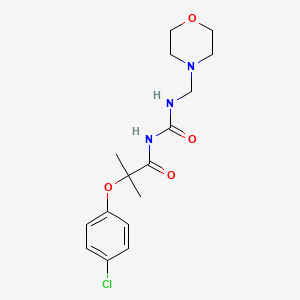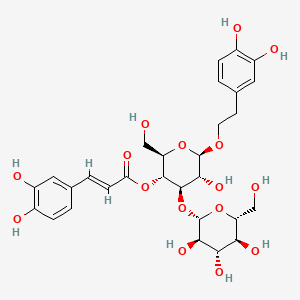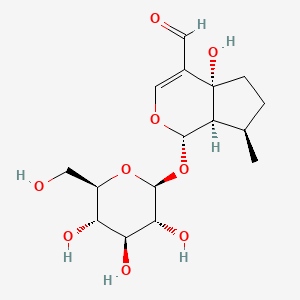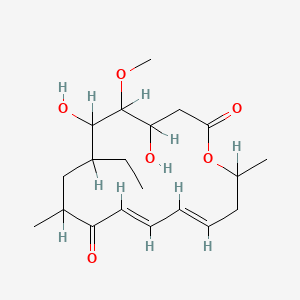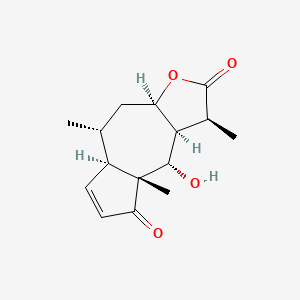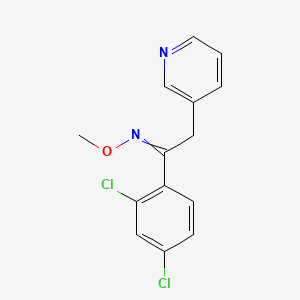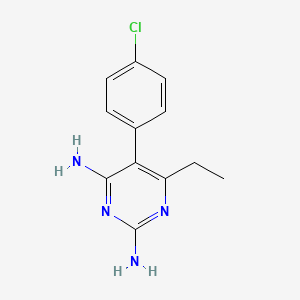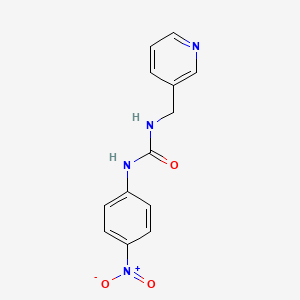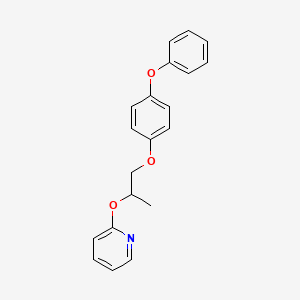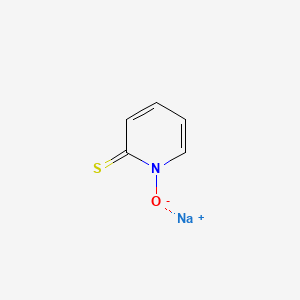
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine
Übersicht
Beschreibung
PD 117519, also known as ®-N-(2,3-dihydro-1H-inden-1-yl)adenosine, is a compound that acts as an agonist of the adenosine A2A receptor. It has been studied for its potential pharmacological effects, particularly in cardiovascular research. PD 117519 selectively binds to adenosine A2 receptors over A1 receptors, making it a valuable tool in studying the physiological and pharmacological roles of adenosine receptors .
Wirkmechanismus
Target of Action
PD117519, also known as CI947, is primarily an agonist of the adenosine A2A receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2A receptor plays a key role in cardiovascular function, regulating myocardial oxygen consumption and coronary blood flow .
Mode of Action
PD117519 selectively binds to adenosine A2A receptors over A1 receptors in rat brain membranes . As an agonist, it mimics the action of adenosine, leading to the activation of the A2A receptor. This activation can lead to various intracellular changes, including an increase in the concentration of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The activation of the A2A receptor by PD117519 can influence several biochemical pathways. Primarily, it can lead to the activation of adenylate cyclase, which then increases the level of cAMP within the cell . Elevated cAMP levels can have various downstream effects, including the activation of protein kinase A, which can phosphorylate numerous target proteins and lead to changes in cell function
Biochemische Analyse
Biochemical Properties
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the A2A subtype. This interaction leads to various physiological responses. The compound binds selectively to the A2A adenosine receptors with a higher affinity compared to A1 receptors . The binding of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine to these receptors results in the activation of intracellular signaling pathways that are mediated by G-proteins, leading to various downstream effects.
Cellular Effects
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine influences several cellular processes. It has been shown to increase heart rate and decrease systolic blood pressure in normotensive dogs . The compound’s interaction with A2A adenosine receptors affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its antihypertensive properties, as they help regulate vascular tone and cardiac function.
Molecular Mechanism
The molecular mechanism of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine involves its binding to A2A adenosine receptors. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological responses such as vasodilation and reduced blood pressure. Additionally, the compound may influence gene expression by modulating transcription factors that are responsive to cAMP levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies in vitro and in vivo have shown that the compound maintains its antihypertensive effects over time, although the extent of these effects may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it can induce acute coronary arteriopathy and endothelial injury . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is involved in metabolic pathways related to adenosine metabolism. The compound is metabolized by enzymes that are responsible for the breakdown of adenosine and its derivatives . This metabolism affects the compound’s bioavailability and duration of action, influencing its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its pharmacological effects. The distribution of the compound is crucial for its efficacy, as it needs to reach the appropriate receptors to elicit the desired responses.
Subcellular Localization
The subcellular localization of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is primarily within the plasma membrane, where the A2A adenosine receptors are located . The compound’s activity is dependent on its ability to bind to these receptors and activate the associated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its functional activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PD 117519 involves the reaction of 2,3-dihydro-1H-inden-1-amine with adenosine. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through crystallization or chromatography to achieve high purity .
Industrial Production Methods: Industrial production of PD 117519 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PD 117519 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können PD 117519 in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können am Adenosin-Molekül auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Amine unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Oxide ergeben, während Substitution verschiedene substituierte Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
PD 117519 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung von Adenosin-Rezeptor-Interaktionen und Signalwegen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, die durch Adenosin-Rezeptoren vermittelt werden.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Arrhythmien.
Industrie: Verwendet bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf Adenosin-Rezeptoren abzielen
5. Wirkmechanismus
PD 117519 übt seine Wirkung aus, indem es selektiv an Adenosin-A2A-Rezeptoren bindet. Diese Bindung aktiviert den Rezeptor, was zu einer Kaskade von intrazellulären Signalereignissen führt. Die Aktivierung von Adenosin-A2A-Rezeptoren führt zur Modulation verschiedener physiologischer Prozesse, darunter Vasodilatation, Herzfrequenzregulation und entzündungshemmende Reaktionen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die cyclische Adenosinmonophosphat (cAMP)-Signalisierung und die Aktivierung der Proteinkinase A (PKA) .
Vergleich Mit ähnlichen Verbindungen
PD 117519 wird mit anderen Adenosin-Rezeptor-Agonisten verglichen, wie zum Beispiel:
CGS 21680: Ein weiterer selektiver Adenosin-A2A-Rezeptor-Agonist mit ähnlichen pharmakologischen Wirkungen.
NECA (5’-N-Ethylcarboxamidoadenosin): Ein nicht-selektiver Adenosin-Rezeptor-Agonist, der an mehrere Adenosin-Rezeptorsubtypen bindet.
Einzigartigkeit: PD 117519 ist einzigartig in seiner hohen Selektivität für Adenosin-A2A-Rezeptoren gegenüber A1-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von A2A-Rezeptoren in verschiedenen physiologischen und pharmakologischen Kontexten macht .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMJUWPFLDDRS-BYMDKACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242219 | |
| Record name | PD 117519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96392-15-3 | |
| Record name | PD 117519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)
